molecular formula C7H9NO B011731 2-Methoxy-4-methylpyridine CAS No. 100848-70-2

2-Methoxy-4-methylpyridine

Cat. No.: B011731
CAS No.: 100848-70-2
M. Wt: 123.15 g/mol
InChI Key: HGRXBKDKSYDWLD-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpyridine (CAS: 100848-70-2) is a heterocyclic organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. Structurally, it features a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position. Its physical properties include a boiling point of 152–153°C, a density of 1.001 g/cm³, and a flash point of 53°C. The compound is classified as a flammable liquid (UN 1993) and requires safety precautions such as avoiding ignition sources and using protective gear (e.g., gloves, goggles).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylpyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-4-methylpyridine with sodium methoxide in dimethyl sulfoxide (DMSO). The reaction mixture is then extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the development of drugs with enhanced efficacy. For instance, it has been utilized in synthesizing Schiff bases and their metal complexes, which exhibit promising antimicrobial and anticancer activities.

Case Study: Antimicrobial and Anticancer Properties

A study investigated the synthesis of Schiff bases derived from this compound and their metal complexes (Zn[II], Cu[II], Co[II], Ni[II]). The results indicated that these complexes showed significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Notably, the copper complex demonstrated superior potency against human colorectal carcinoma (HCT116) cells compared to other complexes .

Agrochemical Applications

In the agrochemical sector, this compound is employed in the formulation of pesticides and herbicides. Its effectiveness in targeting specific pests makes it an essential component for crop protection strategies. The compound's ability to enhance the selectivity of chemical reactions further contributes to its utility in developing more effective agrochemicals.

Chemical Research and Development

Researchers frequently utilize this compound as a reagent in various chemical reactions. Its role as a ligand in coordination chemistry allows for the formation of stable complexes that can be used in catalysis and other chemical transformations. The compound's diverse reactivity enhances the efficiency of synthetic pathways, making it invaluable for advancing chemical research.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpyridine involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-methoxy-4-methylpyridine with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Synthesis Highlights
This compound 100848-70-2 C₇H₉NO 123.15 152–153 Pharmaceutical intermediates Nucleophilic substitution
2-Methoxy-5-methylpyridine 13472-56-5 C₇H₉NO 123.15 180–182 Organic synthesis Not specified
4-Methoxy-2-methylpyridine 24103-75-1 C₇H₉NO 123.15 189–191 Ligand in coordination chemistry Alkoxylation reactions
2-Amino-4-methylpyridine 695-34-1 C₆H₈N₂ 108.14 245–247 Inhibitors for nitric oxide synthase Deprotection of pyrrole derivatives
3-Nitro-2-methoxy-4-methylpyridine 100848-70-2* C₇H₈N₂O₃ 168.15 Not reported Precursor for agrochemicals Nitration of this compound

*Note: Nitro derivatives are synthesized via nitration of the parent compound.

Reactivity and Functional Group Influence

  • Electrophilic Substitution: The methoxy group at the 2-position directs electrophilic attacks to the 5-position due to its electron-donating nature, enabling selective functionalization (e.g., nitration). In contrast, 2-amino-4-methylpyridine exhibits enhanced nucleophilicity at the amino group, facilitating coupling reactions.
  • Catalytic Modifications : This compound undergoes trifluoromethylation at the 3-position using Ru(phen)₃²⁺ catalysts, whereas 2,6-dimethylpyridine reacts at the 3-position under similar conditions.

Research Trends and Gaps

  • Catalytic Efficiency : Ruthenium-mediated trifluoromethylation of This compound achieves 78% yield, outperforming traditional methods.
  • Data Limitations : Physical properties (e.g., solubility) for analogues like 2-methoxy-5-methylpyridine remain underreported.

Biological Activity

2-Methoxy-4-methylpyridine (2M4MP) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and as a modulator of various biological pathways. This article provides a comprehensive overview of the biological activity of 2M4MP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C_7H_9NO
  • Molecular Weight : 139.15 g/mol
  • IUPAC Name : this compound

The presence of the methoxy group at the second position and the methyl group at the fourth position of the pyridine ring significantly influences its biological properties.

Mechanisms of Biological Activity

The biological activity of 2M4MP can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that 2M4MP exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Enzyme Modulation : 2M4MP acts as a modulator for several enzymes, including protein kinases. This modulation can affect signaling pathways involved in cell growth and survival, making it a candidate for therapeutic intervention in diseases such as cancer .
  • Neuroprotective Effects : Preliminary studies suggest that 2M4MP may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions by modulating oxidative stress and inflammation .

Antitumor Activity

A study evaluated the antiproliferative effects of 2M4MP on various human cancer cell lines using the MTT assay. The results indicated that:

  • IC50 Values : The IC50 values for 2M4MP ranged from 10 to 30 μM across different cell lines, demonstrating significant cytotoxicity.
  • Mechanism : The compound induced apoptosis through activation of caspase pathways, leading to increased cell death in treated cells .

Enzyme Inhibition

Research focused on the inhibitory effects of 2M4MP on protein kinases involved in cancer progression. Key findings include:

  • PKC Activation : 2M4MP was found to activate Protein Kinase C (PKC), which plays a crucial role in regulating cell growth and differentiation.
  • Impact on Signaling Pathways : Activation of PKC by 2M4MP resulted in modulation of downstream signaling pathways associated with tumor growth and metastasis .

Data Table: Biological Activity Summary

Biological ActivityEffect/OutcomeReference
Antitumor ActivityIC50 = 10-30 μM (various cancer lines)
Enzyme ModulationPKC activation; affects signaling pathways
Neuroprotective EffectsModulates oxidative stress

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 2-Methoxy-4-methylpyridine for laboratory handling?

  • Key Properties :

  • Molecular Formula : C₇H₉NO; Molecular Weight : 123.15 g/mol .
  • Boiling Point : 152–153°C; Density : 1.001 g/cm³; Flash Point : 53°C (flammable liquid, Category 3) .
  • Hazards : Skin/eye irritation (Category 2/2A), potential respiratory irritation (STOT Category 3) .
    • Handling Recommendations : Store in sealed containers at room temperature, avoid ignition sources, and use fume hoods for volatile handling .

Q. What safety protocols are essential during the synthesis of this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use local exhaust systems to mitigate inhalation risks .
  • Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water jets due to flammability .
  • Spill Management : Contain spills with inert absorbents and dispose of as hazardous waste .

Q. What are the standard synthetic routes for this compound?

  • Methodology :

  • Nitration/Functionalization : React this compound with triflyl chloride (CF₃SO₂Cl) under Ru(phen)₃²⁺ catalysis for regioselective trifluoromethylation (78% yield) .
  • Base-Catalyzed Reactions : Utilize sodium hydroxide in aqueous conditions for intermediate purification .
    • Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/hexane) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

  • Catalytic Strategies :

  • Trifluoromethylation : Use Ru-phenanthroline complexes with K₂HPO₄ in MeCN under light (26 W bulb) for 3-position functionalization .
  • Electrophilic Substitution : Optimize reaction pH (e.g., pH 8 at 50°C) to direct substituents to electron-rich pyridine positions .
    • Analytical Validation : Confirm regiochemistry via ¹H/¹³C-NMR and X-ray crystallography .

Q. What analytical techniques resolve structural ambiguities in synthesized derivatives?

  • Spectroscopy :

  • ¹H-NMR : Identify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • GC-MS : Monitor molecular ion peaks (m/z 123 for parent compound) and fragmentation patterns .
    • Chromatography : HPLC with UV detection (λ 254 nm) to assess purity (>95%) .

Q. How can contradictory toxicity data for this compound be reconciled?

  • Data Gaps : Some SDSs report incomplete ecotoxicological profiles (e.g., bioaccumulation, soil mobility) , while others highlight acute hazards (flammability, irritation) .
  • Recommendations : Conduct in vitro assays (e.g., Ames test for mutagenicity) and environmental fate studies to fill data gaps .

Q. Methodological Challenges

Q. What are common pitfalls in scaling up this compound synthesis?

  • Reaction Optimization : Exothermic reactions require controlled temperature (e.g., -78°C for lithiation steps) to avoid side products .
  • Yield Variability : Impurities from incomplete nitration (e.g., 7d vs. 7c in nitro derivatives) necessitate strict stoichiometric control .

Q. How can computational modeling aid in predicting reactivity?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Model solvent effects (e.g., MeCN vs. THF) on reaction kinetics .

Properties

IUPAC Name

2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRXBKDKSYDWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557615
Record name 2-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100848-70-2
Record name 2-Methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100848-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.8 g of sodium hydride dispersion (55% strength) are cautiously added in portions to a solution of 27.5 g of 5-hydroxymethyl-3-isopropyl-2-phenyl-oxazolidine in 100 ml of dimethylformamide at 20°-40° C. and after foaming has ceased the mixture is stirred for a further 1-2 hours at 40° C. 12.7 g of 2-chloro-4-methyl-pyridine are then added and the reaction mixture is stirred for 2 hours at 80° C. After evaporating off the solvent in vacuo, the evaporation residue is taken up in ether and the ether solution is washed with water, dried over magnesium sulphate and evaporated in vacuo. Crude 2-[3'-isopropyl]-2'-phenyl-oxazolidinyl-(5')]-methoxy-4-methyl-pyridine is thus obtained.
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100 mL
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12.7 g
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-4-methylpyridine (20 g, 0.156 mol) and NaOCH3 (9.3 g, 0.172 mol) in DMSO (200 mL) was stirred at 100° C. for 4 hours. The solution was added to H2O and then extracted with ethyl acetate (50 mL×2). The organic layer was washed with H2O (300 mL) brine (300 mL) and dried concentrated to give 2-methoxy-4-methylpyridine (9 g, 46%). LC-MS: 124 [M+H]+, tR=1.21 min.
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20 g
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NaOCH3
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200 mL
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Synthesis routes and methods V

Procedure details

To a stirred solution of 2-hydroxy-4-methylpyridine (10 g, 92 mmol) in chloroform (350 mL) was added at room temperature silver carbonate (34.2 g, 124 mmol) and iodomethane (130 g, 920 mmol). The reaction mixture was stirred in the dark for 48 h, and then filtered through Celite and washed with ether. The filtrate was concentrated below 20° C., and the residue was purified by chromatography with pentane/ether (5:1) to afford 2-methoxy-4-methylpyridine as a colorless oil (8.0 g, 71%). 1H NMR (CDCl3) δ 8.02 (d, 1H, J=5.4 Hz), 6.69 (d, 1H, J=5.4 Hz), 6.55 (s, 1H), 3.91 (s, 3H), 2.28 (s, 3H); 13C NMR (CDCl3) δ 164.40, 149.72, 146.31, 118.21, 110.88, 53.17, 20.81. MS m/z (%): 123 (M+, 76), 122 (100).
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10 g
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130 g
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350 mL
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34.2 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methoxy-4-methylpyridine
2-Methoxy-4-methylpyridine
2-Methoxy-4-methylpyridine
2-Methoxy-4-methylpyridine
2-Methoxy-4-methylpyridine
2-Methoxy-4-methylpyridine

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